Mpt-nag

Description

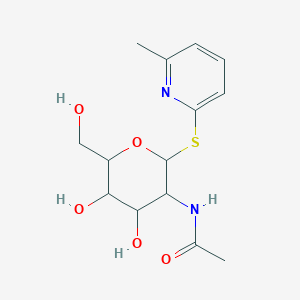

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(6-methylpyridin-2-yl)sulfanyloxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-7-4-3-5-10(15-7)22-14-11(16-8(2)18)13(20)12(19)9(6-17)21-14/h3-5,9,11-14,17,19-20H,6H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKXHOMZOIYNLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)SC2C(C(C(C(O2)CO)O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Comprehensive Chemical Characterization of Mpt Nag for Research Applications

Purity Assessment Methodologies for Research-Grade MPT-NAG. Ensuring the purity of this compound is paramount for its use in research, as impurities can interfere with experimental results.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography). High-performance liquid chromatography (HPLC) is a widely used chromatographic technique for assessing the purity of chemical compounds like this compound.shsmu.edu.cnresearchgate.netresearchgate.netshsmu.edu.cnresearchgate.netspecificpolymers.comresearchgate.netHPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the detection and quantification of impurities. A study reported the purity of synthesized this compound to be 99.8% as determined by HPLC.shsmu.edu.cnresearchgate.netresearchgate.netshsmu.edu.cn

Purity Data for Synthesized this compound

| Method Used | Purity Result |

| HPLC | 99.8% |

Mechanism and Kinetics of N Acetyl β D Glucosaminidase Nag Catalysis with Mpt Nag

Enzymatic Hydrolysis Pathway of MPT-NAG by NAG.

NAG functions as a hydrolase, facilitating the breakdown of N-acetyl-glucosides in the presence of water. wikipedia.org When this compound serves as the substrate, NAG catalyzes the hydrolysis of the thioglycosidic bond linking the N-acetylglucosamine moiety to the 6-methyl-2-pyridinethiol group. This enzymatic reaction results in the scission of this compound into two primary products. scribd.com

Generation and Release of 6-Methyl-2-Pyridinethiol (MPT) as a Reaction Product.

A key outcome of the NAG-catalyzed hydrolysis of this compound is the generation and subsequent release of 6-Methyl-2-Pyridinethiol (MPT). scribd.com This compound is liberated as the aglycone product following the cleavage of the thioglycosidic linkage in this compound. The release of MPT is a direct indicator of NAG enzymatic activity when this compound is used as the substrate, and its concentration can be monitored to quantify the reaction rate. scribd.com

Kinetic Parameters of NAG Utilizing this compound as Substrate.

Enzyme kinetics provides a quantitative description of enzyme catalysis, examining how reaction rates are influenced by substrate concentration. pressbooks.pubwashington.edu Studies involving NAG and this compound aim to determine the kinetic parameters that characterize this interaction.

Determination of Michaelis-Menten Constants and Turnover Rates.

The interaction between an enzyme and its substrate is often described by Michaelis-Menten kinetics, which involves the determination of key parameters such as the Michaelis constant (KM) and the maximum reaction velocity (Vmax). pressbooks.pubwashington.edupatsnap.com The KM represents the substrate concentration at which the reaction velocity is half of Vmax and is often considered an indicator of the enzyme's affinity for the substrate. pressbooks.pubpatsnap.com Vmax represents the rate when the enzyme is saturated with substrate. pressbooks.pubpatsnap.com The turnover rate, or kcat, is the catalytic constant that defines the maximum number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate (Vmax = kcat[E]total). nih.gov

While general principles of Michaelis-Menten kinetics apply to NAG and this compound, specific, readily available data detailing the precise KM and kcat values for NAG acting on this compound across different sources or conditions were not extensively found in the provided search results. NAG's KM values with other substrates, such as p-nitrophenyl-β-d-n-acetylglucosaminide, have been reported in varying ranges depending on the enzyme source. wikipedia.org Comprehensive kinetic studies with this compound would involve measuring reaction rates at various substrate concentrations to determine these specific parameters for the NAG-MPT-NAG system.

Investigation of Enzyme Inhibition Profiles using this compound.

Enzyme inhibition studies are crucial for understanding how other molecules affect enzyme activity and for characterizing the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). bioivt.comarizona.edu When using this compound as a substrate, enzyme inhibition profiles would involve assessing the effect of potential inhibitors on the rate of this compound hydrolysis catalyzed by NAG. This would typically involve measuring NAG activity with varying concentrations of both this compound and the inhibitor. arizona.edu Analysis of the resulting kinetic data, often using methods like Lineweaver-Burk plots or non-linear regression, allows for the determination of inhibition constants (Ki) and the mode of inhibition. arizona.edu Specific research detailing the inhibition profiles of NAG using this compound as the substrate in the presence of known inhibitors was not prominently featured in the search results.

Methodological Considerations for NAG Activity Assays with this compound.

Accurate measurement of NAG activity using this compound as a substrate requires careful consideration of various factors that can influence the enzymatic reaction rate and enzyme stability.

Influence of pH on Enzyme Stability and Activity.

Here is a data table illustrating the general concept of pH influence on NAG activity based on findings with other substrates, highlighting the need for pH control in assays with this compound:

| pH Value | Observed NAG Activity (Relative) | Notes | Source Type (Example) |

| Acidic | High | Optimal or near-optimal activity | Lysosomal NAG |

| Neutral | Moderate | Activity may be reduced compared to optimum | Varies |

| Alkaline | Decreased | Enzyme instability can occur | Urine NAG researchgate.net |

| < 4.0 | Inactivated | Significant loss of activity | Urine NAG scribd.com |

| > 8.0 | Inactivated | Significant loss of activity | Urine NAG scribd.com |

Effects of Biological Sample Matrix Components on Assay Performance.

The performance of enzymatic assays, including those utilizing this compound to measure NAG activity, can be significantly influenced by the components present in biological sample matrices. Biological fluids such as urine, serum, and tissue homogenates contain a complex mixture of substances that can potentially interfere with the enzyme activity or the detection method.

Matrix effects can manifest in various ways, including inhibition or activation of the enzyme, interference with substrate or product solubility, or direct interference with the signal detection (e.g., absorbance or fluorescence). For NAG assays conducted in biological samples, several endogenous substances have been identified as potential interferents. Studies on NAG assays in urine, for instance, have indicated that components such as triglycerides, ascorbic acid, and bilirubin (B190676) (free and conjugated) can affect assay performance thermofisher.com. The nature and extent of interference can vary depending on the specific assay format, the concentration of the interfering substance, and the concentration of the enzyme and substrate.

Furthermore, the stability of the assay reagents in the presence of the biological matrix and under different storage conditions is crucial. It has been noted that the anti-interference capability of detection reagents, such as those used with this compound, can be diminished following thermal damage acs.org. This highlights the importance of proper handling and storage of reagents and samples to ensure reliable assay results.

The impact of matrix components necessitates careful sample preparation procedures and, in some cases, the inclusion of controls or calibration methods that account for matrix effects to ensure accurate quantification of NAG activity in biological samples.

| Interfering Substance (in Urine) | Potential Impact on NAG Assay Performance | Source |

| Triglyceride | Potential interference | thermofisher.com |

| Ascorbic Acid | Potential interference | thermofisher.com |

| Bilirubin (Free) | Potential interference | thermofisher.com |

| Bilirubin (Conjugated) | Potential interference | thermofisher.com |

Analytical Methodologies for Quantifying N Acetyl β D Glucosaminidase Activity Using Mpt Nag in Research Settings

Spectrophotometric Detection Systems for Released MPT.

Spectrophotometric methods are commonly utilized for quantifying the product released by enzymatic reactions due to their simplicity and adaptability to various formats. In the context of MPT-NAG, the enzymatic hydrolysis by NAG yields MPT, which can be detected and quantified spectrophotometrically. An "this compound detection method" utilizing spectrophotometry has been reported in the development of NAG detection kits google.com. This approach relies on the specific spectral properties of the released MPT molecule.

Wavelength Optimization for Chromogenic Product Quantification (e.g., 340 nm).

Optimizing the detection wavelength is crucial for maximizing sensitivity and specificity in spectrophotometric assays. This involves identifying the wavelength at which the released product, MPT, exhibits maximum absorbance. While the specific optimal wavelength for MPT released from this compound is dependent on its unique chemical structure and spectral characteristics, spectrophotometric detection often involves measurements in the ultraviolet-visible range. For chromogenic products, wavelengths such as 405 nm or 505 nm are used for similar NAG substrates like 4-Nitrophenyl N-acetyl-β-D-glucosaminide (NP-GlcNAc) and 2-methoxy-4-(2'nitrovinyl)-phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (MNP-GlcNAc), respectively sigmaaldrich.comweldonbiotech.comsigmaaldrich.com. The prompt provides 340 nm as an example wavelength for chromogenic product quantification, illustrating the principle of selecting a specific wavelength for detection. The ideal wavelength for MPT would be determined experimentally by obtaining the absorbance spectrum of the released product under the assay conditions.

Application of Automated Analytical Platforms for High-Throughput Assays.

Automated analytical platforms are widely applied in research settings to enable high-throughput screening (HTS) of enzyme activity, including assays utilizing substrates like this compound Current time information in Mangalore, IN.fraunhofer.deautomata.techugent.beiqvia.combeckman.com. These platforms integrate robotics, liquid handling systems, and automated detection modules, allowing for the rapid processing of numerous samples. The use of automated systems increases assay efficiency, reproducibility, and throughput, making them invaluable for large-scale studies such as drug screening or biomarker discovery where many samples need to be analyzed in a short period fraunhofer.deiqvia.combeckman.com. Automated platforms can perform various steps of the assay protocol, including reagent addition, incubation, and spectrophotometric reading of the released MPT, thereby minimizing manual intervention and potential errors iqvia.com.

Chromatographic Separation Coupled with Detection for Enzymatic Products of this compound.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), can be coupled with suitable detectors to separate and quantify the enzymatic products of this compound hydrolysis. This approach offers higher specificity compared to direct spectrophotometric measurement of the reaction mixture, as it allows for the separation of the released MPT from the intact substrate and other potential interfering substances in the sample matrix core.ac.uknih.govmpg.deresearchgate.net. After the enzymatic reaction, the sample can be injected into a chromatographic system, where the components are separated based on their physicochemical properties. The separated MPT can then be detected and quantified using a detector compatible with its properties, such as a UV-Vis detector if MPT has a suitable chromophore. This method is particularly useful when analyzing complex biological samples where multiple compounds might interfere with direct spectrophotometric measurements.

Development and Validation of this compound Based Assays for Research Biomarker Discovery.

The development and validation of this compound based assays are critical steps for their application in research biomarker discovery biomarkerbay.comakoyabio.comnih.govamegroups.org. Biomarker discovery involves identifying measurable indicators that correlate with specific biological states or processes, such as disease progression or response to treatment nih.gov. Assays used for biomarker discovery must be sensitive, specific, accurate, and reproducible .

Developing an this compound based assay involves optimizing reaction conditions such as substrate concentration, enzyme concentration, pH, temperature, and incubation time to ensure optimal enzyme activity and product formation. Validation of the assay involves a rigorous process to confirm its performance characteristics. This typically includes assessing parameters such as linearity, detection limit, quantification limit, accuracy, precision (intra- and inter-assay variability), specificity, and robustness . For biomarker discovery, it is also crucial to validate the assay's performance in relevant biological matrices (e.g., serum, urine, cell lysates) and to demonstrate its ability to differentiate between different biological states nih.gov. While the search results discuss the general process of biomarker discovery and assay validation, specific detailed research findings on the validation of this compound based assays for particular biomarkers were not extensively available in the provided snippets. The successful development and validation of this compound based assays provide researchers with a reliable tool to quantify NAG activity, which can then be investigated as a potential biomarker in various research areas.

Role of N Acetyl β D Glucosaminidase Nag in Biological Systems: Insights from Mpt Nag Applications

NAG in Carbohydrate Metabolism and Lysosomal Function.

In eukaryotic cells, NAG is primarily localized within lysosomes, organelles responsible for the degradation of macromolecules. Here, NAG is a key enzyme in the catabolism of glycoproteins, glycolipids, and glycosaminoglycans, which contain N-acetylglucosamine residues. oup.comresearchgate.net The hydrolytic activity of lysosomal NAG is vital for the proper turnover of these complex carbohydrates. For instance, in the breakdown of N-linked glycans, NAG can remove the terminal N-acetylglucosamine residue from the di-N,N'-acetylchitobiose core, particularly in species lacking lysosomal chitobiase or when the rate of oligosaccharide digestion outpaces the cleavage of the protein-carbohydrate linkage region. oup.com

Deficiencies or alterations in lysosomal NAG activity can lead to the accumulation of undegraded substrates, contributing to lysosomal storage disorders. Beyond the lysosome, NAG activity has also been observed in other cellular compartments and extracellularly, suggesting broader roles in carbohydrate metabolism and cellular homeostasis. researchgate.net Studies have indicated that altered NAG activity is associated with various physiological and pathological conditions, including changes in glucose metabolism and renal tubular function. e-dmj.orgscispace.comoup.com For example, decreased NAG activity has been observed in the pancreas of diabetic rabbits, inversely correlated with glucose levels, suggesting a link between altered lysosomal enzyme activity and diabetic enteropathy. scispace.com Conversely, elevated urinary NAG levels, often measured using substrates like MPT-NAG, are considered a sensitive biomarker for renal tubular injury in conditions such as diabetic nephropathy. shsmu.edu.cne-dmj.orgfrontiersin.org

Microbial N-Acetylglucosamine Metabolism and Associated Enzyme Systems.

Microorganisms extensively utilize N-acetylglucosamine (GlcNAc), a prevalent amino sugar found in environments and as a component of bacterial peptidoglycan and chitin, as a source of carbon and nitrogen. nih.govasm.orgnih.gov The metabolism of GlcNAc in bacteria involves a coordinated interplay of transport systems and intracellular enzymes. asm.org

Investigation of N-Acetylglucosamine Processing Enzymes (e.g., NagA, NagB) and their Interplay with NAG.

Following transport into the bacterial cell, GlcNAc is typically phosphorylated, often by the phosphotransferase system (PTS), yielding N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.govasm.org GlcNAc-6-P is then processed by key enzymes to enter central metabolic pathways. NagA (N-acetylglucosamine-6-phosphate deacetylase) catalyzes the deacetylation of GlcNAc-6-P to glucosamine-6-phosphate (GlcN-6-P). nih.govasm.orgnih.gov Subsequently, NagB (glucosamine-6-phosphate deaminase) converts GlcN-6-P to fructose-6-phosphate (B1210287) (Fru-6-P), which can then enter glycolysis. nih.govasm.orgnih.gov

These enzymes, NagA and NagB, are crucial for the effective utilization of GlcNAc as a nutrient source. Research in various bacteria, including Enterococcus faecalis and Bacillus subtilis, has highlighted the essential roles of NagA and NagB homologs in growth on GlcNAc. nih.govnih.govfrontiersin.orgnih.gov The activity and expression of nag genes are often tightly regulated, for instance, by transcriptional repressors like NagR (also known as YvoA in B. subtilis), which respond to intracellular levels of amino sugar metabolites like GlcN-6-P. asm.orgresearchgate.net While the primary focus of NagA and NagB is on the phosphorylated form of GlcNAc, their metabolic output (Fru-6-P) is intrinsically linked to the broader carbohydrate metabolic landscape where other glycosidases, including those with NAG-like activity, may operate on non-phosphorylated substrates or more complex glycans.

Analysis of N-Acetylglucosamine Transport via Phosphotransferase Systems (e.g., Mpt PTS complex, NagE).

Bacterial uptake of GlcNAc is frequently mediated by the phosphoenolpyruvate:phosphotransferase system (PTS). nih.govasm.orgnih.govuniprot.orgresearchgate.net This system couples the transport of the sugar across the membrane with its phosphorylation. Several PTS components are involved in GlcNAc transport, including specific Enzyme II (EII) complexes.

In Enterococcus faecalis, GlcNAc is transported via two distinct PTS complexes: the NagE PTS (PTS IICBA) and the Mpt glucose/mannose permease complex (MptBACD). nih.govnih.govresearchgate.net The Mpt PTS also serves as the primary transporter for glucosamine. nih.govnih.gov The NagE protein itself is a component of the PTS, functioning as an N-acetylglucosamine-specific Enzyme IIABC. uniprot.orgmorf-db.org Studies in Escherichia coli have shown that the NagE-encoded PTS transporter contributes significantly to the recycling of peptidoglycan components, highlighting its role beyond simple nutrient uptake. nih.gov The interaction and specificity of these PTS transporters for GlcNAc and related amino sugars are critical for regulating their entry into the cell and subsequent metabolism.

Integration of NAG Activity with Bacterial Peptidoglycan Biosynthesis and Recycling Pathways.

Peptidoglycan (PG) is a vital component of the bacterial cell wall, and its synthesis and recycling are dynamic processes essential for cell growth, division, and survival. tandfonline.comasm.org N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) are the primary sugar building blocks of peptidoglycan. nih.gov

During bacterial growth, peptidoglycan undergoes continuous remodeling and degradation, releasing fragments into the periplasm (in Gram-negative bacteria) or the extracellular environment. tandfonline.comasm.org Many bacteria possess efficient recycling pathways to recover these fragments and reuse their components for the synthesis of new peptidoglycan or for energy generation. tandfonline.comresearchgate.netasm.orgnih.gov

Enzymes with N-acetylglucosaminidase activity play a role in cleaving the β-(1,4) glycosidic bonds between GlcNAc and MurNAc residues in peptidoglycan fragments. While the canonical lysosomal NAG in eukaryotes is a β-hexosaminidase, bacteria possess various glycosidases involved in cell wall hydrolysis. In the context of peptidoglycan recycling, enzymes like NagZ, a cytoplasmic β-N-acetylglucosaminidase, cleave the GlcNAc-anhMurNAc linkage in anhydromuropeptides, a major product of peptidoglycan degradation by lytic transglycosylases. tandfonline.comasm.org The released GlcNAc can then be further metabolized. NagA, while acting on phosphorylated GlcNAc, is also considered a key enzyme linking peptidoglycan recycling to central carbon metabolism by converting GlcNAc-6-P derived from recycled PG into GlcN-6-P. biorxiv.orgresearchgate.netasm.org This integration ensures that the valuable amino sugar components of the cell wall are efficiently reutilized, contributing to bacterial fitness and potentially influencing processes like antibiotic resistance. tandfonline.comasm.org

Implications of Altered NAG Activity in Cellular Homeostasis and Stress Responses.

Alterations in the activity levels of N-acetyl-β-D-Glucosaminidase, both in eukaryotic and prokaryotic systems, can have significant consequences for cellular homeostasis and responses to stress. In eukaryotes, changes in lysosomal NAG activity are implicated in various diseases, including metabolic disorders and kidney dysfunction. e-dmj.orgfrontiersin.orgscispace.comresearchgate.netoup.com Elevated urinary NAG levels, often detected using substrates like this compound, serve as a sensitive indicator of renal tubular damage caused by factors such as diabetes, nephrotic syndrome, and exposure to nephrotoxic agents. shsmu.edu.cne-dmj.orgfrontiersin.org This increased excretion reflects damage to the proximal tubule cells, which are rich in NAG-containing lysosomes. e-dmj.orgresearchgate.net

Advanced Research Perspectives and Methodological Innovations with Mpt Nag

Rational Design of Modified MPT-NAG Analogs for Specific Enzymatic Probes

Rational design of enzyme-specific probes involves creating molecules that interact with target enzymes in a predictable manner, often by mimicking natural substrates or inhibitors but with added functionalities for detection or modulation. This approach requires understanding the enzyme's active site structure, catalytic mechanism, and substrate preferences nih.govcas.cnd-nb.inforsc.org.

For a compound like this compound, rational design of modified analogs could focus on altering specific parts of its structure to achieve desired properties for enzymatic probes. Modifications could target the glycosidic linkage, the thioglycoside, the N-acetyl group, or the methylpyridine moiety. For instance, incorporating a fluorophore or a reporter tag at a specific position could yield a probe whose fluorescence or signal changes upon enzymatic cleavage or binding. Similarly, modifying the methylpyridine group could influence binding affinity or specificity towards certain enzymes.

The principles of rational design for enzyme probes have been successfully applied to develop specific probes for various enzymes, such as cytochrome P450 isoforms, by modifying known substrates based on subtle structural differences in enzyme active sites cas.cnrsc.org. Another approach involves incorporating photoisomerizable groups, like azobenzene, into nucleic acid probes to control enzyme inhibition with light nih.gov. While direct research on modified this compound analogs for specific enzymatic probes was not found, the established methodologies in rational probe design provide a framework for how this compound could be a starting point for developing novel enzymatic tools. The systematic modification and evaluation of this compound derivatives could lead to probes with enhanced specificity, sensitivity, or novel reporting mechanisms for studying enzyme activity in complex biological settings.

Application of this compound in High-Throughput Screening Platforms for Enzyme Inhibitors

High-Throughput Screening (HTS) is a critical process in drug discovery and chemical biology for rapidly identifying compounds that modulate the activity of a target molecule, such as an enzyme bellbrooklabs.comcreative-enzymes.comnih.govnumberanalytics.comresearchgate.net. HTS typically involves screening large libraries of compounds against a specific enzyme assay in a miniaturized format, often using optical readouts like fluorescence or absorbance researchgate.netrsc.orgplos.org.

The application of this compound in HTS platforms could take several forms. If this compound is a substrate or a known modulator of a particular enzyme, it could be used as a tool compound in HTS assays to identify inhibitors or activators of that enzyme. For example, an assay could be developed where the enzymatic conversion of this compound (or a modified analog) produces a detectable signal, and potential inhibitors from a compound library are screened for their ability to reduce or abolish this signal. HTS assays have been successfully developed for various enzyme classes, including proteases and metalloproteases, utilizing different detection methods plos.orgnih.gov.

Alternatively, this compound itself could be part of a compound library being screened for activity against a panel of enzymes. Its unique structure might lead to the discovery of novel inhibitory or activating properties against previously uncharacterized enzymes. The efficiency of HTS allows for the rapid evaluation of thousands to millions of compounds, significantly accelerating the discovery of potential enzyme modulators researchgate.net. The integration of robotics and automation further enhances the throughput and reproducibility of these screens numberanalytics.com. While specific HTS applications involving this compound were not identified in the search results, the general principles and widespread use of HTS in enzyme research highlight a potential avenue for exploring the biological activities of this compound and its derivatives.

An illustrative example of HTS data for enzyme inhibition could be presented as follows, showing hypothetical inhibition data for a series of compounds against a target enzyme:

| Compound ID | Enzyme Inhibition (%) at 10 µM | IC50 (µM) |

| Compound A | 85 | 0.5 |

| Compound B | 10 | >100 |

| Compound C | 60 | 5.2 |

| This compound | ? | ? |

This type of data, commonly generated in HTS campaigns, allows for the identification and prioritization of hit compounds based on their potency.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the biochemical mechanisms of Mpt-nag?

- Methodological Answer : Begin with a hypothesis-driven approach, specifying dependent variables (e.g., enzymatic activity, binding affinity) and independent variables (e.g., concentration, pH). Use in vitro assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions. Ensure controls for non-specific binding and environmental factors. For reproducibility, pre-register protocols on platforms like Open Science Framework .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use tools like GraphPad Prism or R’s

drcpackage. Validate assumptions via residual plots and goodness-of-fit tests (e.g., Akaike Information Criterion). Report confidence intervals and effect sizes to avoid overinterpretation of small sample sizes .

Q. How can researchers identify gaps in existing literature about this compound?

- Methodological Answer : Conduct systematic reviews using databases like PubMed or Web of Science. Apply Boolean search terms (e.g., "this compound AND metabolism NOT industrial"). Use tools like PRISMA flow diagrams to track study selection. Analyze citation networks with VOSviewer to detect understudied subfields .

Advanced Research Questions

Q. How to resolve contradictions in reported binding affinities of this compound across studies?

- Methodological Answer : Perform meta-analysis with stratified subgrouping by experimental conditions (e.g., buffer composition, temperature). Assess publication bias via funnel plots. Replicate key studies using standardized protocols and orthogonal methods (e.g., SPR vs. ITC). Discuss discrepancies in terms of assay sensitivity and contextual factors .

Q. What strategies mitigate bias in longitudinal studies of this compound’s therapeutic potential?

- Methodological Answer : Implement blinding and randomization in animal/cell models. Use propensity score matching to balance covariates. Apply Bayesian hierarchical models to account for temporal autocorrelation. Predefine endpoints to avoid data dredging, and share raw data via repositories like Zenodo .

Q. How to optimize computational models for predicting this compound’s interaction with novel targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions against experimental mutagenesis data. Use SHAP values in machine learning models to interpret feature importance. Cross-validate with independent datasets to prevent overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.